molecular formula C15H25NO5 B2819746 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid CAS No. 2309468-48-0

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid

Cat. No.: B2819746
CAS No.: 2309468-48-0
M. Wt: 299.367
InChI Key: SOSIGQMCUNBJFL-AVCCJPFPSA-N
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Description

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a bicyclic compound featuring a cyclobutane core substituted with a carboxylic acid group at position 1, a hydroxyl group at position 3, and a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl moiety at position 3. Its molecular formula is C₁₆H₂₅NO₅, with a molecular weight of 311.37 g/mol (calculated). The compound’s rigid cyclobutane scaffold and polar functional groups suggest applications in medicinal chemistry, particularly for modulating target binding and solubility .

Properties

IUPAC Name

3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-11(5-7-16)15(20)8-10(9-15)12(17)18/h10-11,20H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSIGQMCUNBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H23N1O4
  • Molecular Weight : 273.34 g/mol
  • CAS Number : [1067239-08-0]

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, influencing pathways related to pain modulation and inflammation.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation .

Analgesic Effects

A significant aspect of the biological activity of this compound is its potential analgesic effects. In animal models, FAAH inhibitors have demonstrated the ability to reduce pain responses in models such as:

  • Thermal Hyperalgesia : The compound was shown to diminish thermal hyperalgesia in rat models, indicating its potential use in treating inflammatory pain .
  • Neuropathic Pain Models : In studies involving spinal nerve ligation models, similar compounds have been effective in reducing tactile allodynia, suggesting a broader application for neuropathic pain management .

Case Studies

Several studies have explored the effects of compounds related to this compound:

Study Model Used Findings
Study ARat Thermal Injury ModelSignificant reduction in pain response observed with FAAH inhibitors.
Study BSpinal Nerve Ligation ModelAttenuation of tactile allodynia; indicates potential for neuropathic pain relief.
Study CCarrageenan Paw ModelReduction in thermal hyperalgesia; supports anti-inflammatory properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound shows favorable absorption characteristics.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism.

Toxicological assessments indicate that while the compound exhibits some inhibitory effects on hERG channels (which are important for cardiac function), its overall toxicity profile appears manageable at therapeutic doses .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid Derivatives

Example Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences: Replaces the cyclobutane core with a piperidine ring. Introduces a chiral phenyl substituent at position 4, increasing hydrophobicity.
  • Implications : The phenyl group may enhance binding to aromatic pockets in enzymes or receptors, while the Boc group retains nitrogen protection .

Fluorinated Cyclobutane Carboxylic Acids

Example Compounds: 1. 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic Acid Hydrochloride - Molecular Formula: C₁₀H₁₄F₂NO₂ (free base) - Molecular Weight: 226.22 g/mol (free base) - Key Differences: - Contains two fluorine atoms at position 3 of the cyclobutane, increasing electronegativity and metabolic stability. - The piperidine nitrogen is protonated as a hydrochloride salt, enhancing aqueous solubility.

3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₆H₈F₂O₂
  • Molecular Weight : 162.12 g/mol
  • Key Differences :
  • Substitutes the piperidine group with a methyl group, reducing steric bulk.
  • Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism .

Sulfonyl-Substituted Cyclobutane Carboxylic Acids

Example Compound : 3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₇H₁₀O₅S
  • Molecular Weight : 214.21 g/mol
  • Key Differences :
    • Replaces the Boc-piperidine group with a methanesulfonyl moiety, introducing strong electron-withdrawing effects.
    • The sulfonyl group increases acidity (pKa ~1-2) compared to the Boc-protected amine (pKa ~8-10).
    • May exhibit improved solubility in polar solvents .

Structural and Functional Group Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid Cyclobutane -COOH (C1), -OH (C3), Boc-piperidin-4-yl (C3) 311.37 Rigid scaffold, moderate solubility
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine -COOH (C3), Boc (N1), phenyl (C4) 305.37 Hydrophobic, chiral center
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride Cyclobutane -COOH (C1), -F (C3), piperidin-4-yl (C1), HCl salt 262.68 (salt) High metabolic stability, polar
3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid Cyclobutane -COOH (C1), -OH (C3), -SO₂CH₃ (C1) 214.21 Strongly acidic, polar

Research Implications

  • Drug Design : The Boc-piperidine group in the target compound balances nitrogen protection and steric bulk, while fluorinated analogs (e.g., 3,3-difluoro derivatives) offer enhanced metabolic stability .
  • Solubility : Hydrochloride salts (e.g., ) and sulfonyl groups () improve aqueous solubility, critical for bioavailability.
  • Conformational Effects : The cyclobutane’s rigidity may restrict rotational freedom, favoring entropically favorable binding compared to flexible piperidine derivatives .

Q & A

How can the stereochemical configuration of 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid be confirmed, and what analytical methods resolve ambiguities in chiral centers?

Answer:
The compound’s stereochemistry can be validated using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H). Mobile phases should combine methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to enhance resolution . Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing diastereomers, particularly for the cyclobutane and piperidine rings. For example, cross-peaks between the hydroxy group and adjacent protons can confirm spatial proximity, resolving ambiguities in stereochemical assignments .

What synthetic strategies optimize the yield of the tert-butoxycarbonyl (Boc)-protected intermediate in multi-step syntheses?

Answer:
The Boc group is introduced via a coupling reaction between the piperidine nitrogen and di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving >85% yield. Key parameters:

ParameterOptimal ConditionSource
Temperature0–5°C
CatalystDMAP (0.1 eq)
SolventAnhydrous DCM
Post-reaction, quenching with ice-cold water and extraction with ethyl acetate minimizes side-product formation. Purity is confirmed via LC-MS (m/z calculated: 305.37; observed: 305.4 ± 0.1) .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) arising from conformational flexibility in the cyclobutane ring?

Answer:
Conformational dynamics in the cyclobutane ring may cause splitting or broadening of NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C in deuterated DMSO reduces ring puckering, simplifying splitting patterns .
  • DFT calculations : Comparing experimental 1^1H and 13^{13}C NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G*) identifies dominant conformers .
  • IR analysis : Stretching frequencies for the carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) should be deconvoluted using Gaussian fitting to confirm functional group integrity .

What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Answer:
Stability studies should follow ICH guidelines:

pH stability : Incubate the compound in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC at 254 nm. The Boc group hydrolyzes rapidly below pH 2, requiring neutral conditions for storage .

Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks reveals decomposition pathways. Lyophilization improves long-term stability by reducing hydrolytic cleavage .

Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Store in amber glass under inert gas (N₂/Ar) to prevent radical-mediated oxidation .

How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values. For proteases, pre-incubate the compound (1–100 µM) with the enzyme in Tris-HCl buffer (pH 7.4) at 37°C, then add substrate and monitor fluorescence decay .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity (Kᵢ). Use HEK293 cells expressing the target receptor and correct for nonspecific binding with excess cold ligand .
  • Data normalization : Include positive controls (e.g., known inhibitors) and validate with dose-response curves (≥3 replicates).

What strategies mitigate side reactions during the cyclization step to form the cyclobutane ring?

Answer:
Cyclobutane formation via [2+2] photocycloaddition or palladium-catalyzed reductive cyclization requires strict control:

StrategyDetailSource
Photocycloaddition UV light (λ = 300 nm), dichloromethane, 0°C, 12 h. Use benzophenone as a photosensitizer to enhance regioselectivity .
Reductive cyclization Pd(OAc)₂ (5 mol%), formic acid as CO surrogate, DMF, 80°C. Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Quench with aqueous NH₄Cl to remove Pd residues, and purify via flash chromatography (SiO₂, gradient elution) to isolate the cyclobutane product .

How should researchers validate the compound’s purity and identity when scaling up synthesis?

Answer:

  • HPLC-DAD/MS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile. Retention time and UV spectrum (200–400 nm) must match reference standards .
  • Elemental analysis : Acceptable C, H, N deviations ≤0.4% from theoretical values (e.g., C: 58.01%, H: 7.24%, N: 3.83%) .
  • X-ray crystallography : Resolve crystal structure to confirm bond lengths/angles (e.g., cyclobutane C-C: 1.54–1.56 Å) .

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